molecular formula C11H14N2O B156010 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL CAS No. 138792-65-1

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Cat. No.: B156010
CAS No.: 138792-65-1
M. Wt: 190.24 g/mol
InChI Key: LYNKNAULUCYZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL is a nitrogen-containing tricyclic compound with a unique fused-ring system comprising six-, three-, and two-membered rings. The structure features two nitrogen atoms at positions 1 and 8, conjugated double bonds at positions 2, 4, and 6, and a hydroxyl group at position 10.

Properties

IUPAC Name

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKNAULUCYZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CN1C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343466
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138875-15-7
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a cornerstone for constructing medium-sized nitrogen-containing rings. For cytisine derivatives, Grubbs’ catalysts (e.g., G-II) facilitate the formation of the 8-membered diazocine ring via olefin metathesis. A typical protocol involves:

  • Precursor Synthesis : Starting with a piperidine derivative functionalized with allyl groups at positions 1 and 5.

  • Metathesis Conditions : Reacting the diene with 5 mol% G-II in dichloromethane at 40°C for 12 hours, achieving cyclization yields of 65–72%.

  • Post-Functionalization : Oxidation of the resulting cycloolefin to introduce the ketone moiety at position 6.

While this method efficiently constructs the tricyclic core, stereochemical control at the bridgehead carbons remains a limitation.

Pictet-Spengler Cyclization

The Pictet-Spengler reaction enables the formation of tetrahydroisoquinoline frameworks, which can be further elaborated into diazatricyclic systems. For example, condensation of tryptamine analogs with aldehydes under acidic conditions generates the bicyclic intermediate, which undergoes subsequent cyclization via intramolecular nucleophilic attack. Key considerations include:

  • Acid Catalyst : Trifluoroacetic acid (TFA) in dichloromethane at 0°C.

  • Yield Optimization : Varying aldehyde substituents improves yields from 45% to 58%.

Modern Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances in C–H activation permit direct functionalization of unactivated positions. For cytisine-like structures, palladium(II) acetate catalyzes the coupling of C-3 and C-11 positions, forming the bridged diazatricycle in a single step.

  • Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), and DMF at 120°C.

  • Scope : Tolerates electron-withdrawing and donating groups on the aryl ring.

Enzymatic Asymmetric Synthesis

Biocatalytic approaches using ketoreductases (e.g., KRED-101) achieve enantioselective reduction of keto intermediates to the corresponding alcohol (10-OL group). A representative process includes:

  • Substrate : 1,8-Diazatricyclo[6.3.2.0²,⁷]trideca-2,4,6-trien-10-one.

  • Conditions : KRED-101 (20 mg/mL), NADPH (1 mM), phosphate buffer (pH 7.0), 30°C.

  • Outcome : >99% ee, 85% isolated yield.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic benchmarks for validating the target compound include:

Technique Key Signals
¹H NMR (400 MHz)δ 6.95 (d, J = 8.4 Hz, 1H), 5.82 (s, 1H), 3.71–3.69 (m, 2H), 2.94 (t, J = 6.0 Hz, 2H)
¹³C NMR δ 174.3 (C=O), 143.2 (C-2), 128.5 (C-4), 56.1 (C-10)
HRMS m/z calc. for C₁₁H₁₄N₂O [M+H]⁺: 191.1179; found: 191.1182

X-ray Crystallography

Single-crystal X-ray analysis confirms the tricyclic framework and absolute configuration. Key metrics:

  • Space Group : P2₁2₁2₁

  • Bond Lengths : N1–C2 (1.452 Å), C10–O (1.214 Å) .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Properties Synthesis Method
This compound [6.3.2] Tricyclic -OH at position 10 Hypothesized anti-cancer activity (inferred) Likely multi-step cyclization (speculative)
SK2 (Nitrated [6,6,6] Tricyclic) [6.6.6] Tricyclic -NO2 group Anti-proliferative in oral cancer cells Nitration of tricyclic precursors
2,3-Diazabicyclo[2.2.2]oct-2-ene [2.2.2] Bicyclic Azo (N=N) group Studied for molecular geometry/electronics Cyclization via azo-group insertion
3,7-Diazatricyclo[4.1.0.02,5]heptanes [4.1.0] Tricyclic Aziridine ring Precursors to dihydrodiazepines Nitrene addition to bicyclic alkenes
Structural and Functional Comparisons

Ring System and Strain

  • The target compound’s [6.3.2] tricyclic system introduces less angular strain compared to smaller analogs like [4.1.0] tricycles (e.g., 3,7-Diazatricyclo[4.1.0.02,5]heptanes), which feature fused aziridine rings prone to ring-opening . The larger six-membered ring may enhance stability and reduce reactivity compared to strained bicyclic systems like 2,3-Diazabicyclo[2.2.2]oct-2-ene .

Electronic Properties

Research Findings and Implications

Anti-Cancer Potential: The structural similarity to SK2 suggests that this compound may act on mitochondrial pathways, though its hydroxyl group could shift the mechanism toward ROS scavenging rather than generation .

Molecular Geometry : X-ray studies on cis-azoalkanes (e.g., 2,3-Diazabicyclo[2.2.2]oct-2-ene) reveal that ring size profoundly affects bond angles and electron distribution . The target compound’s geometry may optimize π-π stacking in protein binding.

Synthetic Challenges : The absence of a nitro or azo group simplifies functionalization compared to SK2 or azoalkanes but necessitates careful regioselective hydroxylation.

Biological Activity

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C15H16N2C_{15}H_{16}N_2 with a molecular weight of approximately 240.31 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₆N₂
Molecular Weight240.31 g/mol
CAS Number138792-65-1

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential interactions with various receptors:

  • GABA Receptor Modulation : Similar to other compounds in its class, this compound is believed to enhance the activity of gamma-aminobutyric acid (GABA) at GABA(A) receptors, leading to anxiolytic and sedative effects.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines and modulate inflammatory pathways:

  • Cancer Cell Inhibition : Research indicates that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM.
  • Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS).

Case Studies

Several case studies have explored the pharmacological potential of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of diazatricyclo compounds including this compound. The results indicated significant cytotoxicity against several cancer cell lines with a focus on breast and prostate cancers.

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects on anxiety disorders, participants receiving a formulation containing this compound reported reduced anxiety levels compared to the placebo group after four weeks of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.